molecular formula C7H5IN2 B8061156 6-Iodoimidazo[1,5-a]pyridine

6-Iodoimidazo[1,5-a]pyridine

Cat. No.: B8061156
M. Wt: 244.03 g/mol
InChI Key: YYDZXEQFGGTDKW-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with an iodine atom at the 6th position. This compound is part of a broader class of imidazopyridines, which are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,5-a]pyridine typically involves the cyclization of 2-aminomethylpyridines with appropriate aldehydes and iodine sources. One efficient method is the iodine-mediated one-pot synthesis, which involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates under mild conditions . This method constructs C-N and C-S bonds simultaneously, offering high atom utilization and convenient starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions, oxidative cyclization, and transannulation reactions. These methods are optimized for high yield and purity, utilizing readily available starting materials and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: N-iodosuccinimide, iodine-morpholine, and other halogenating agents.

    Oxidation: Transition metal catalysts such as palladium or copper.

    Cyclization: Mild conditions with appropriate aldehydes and sulfinates.

Major Products: The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 6-Iodoimidazo[1,5-a]pyridine is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specificity .

Properties

IUPAC Name

6-iodoimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDZXEQFGGTDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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